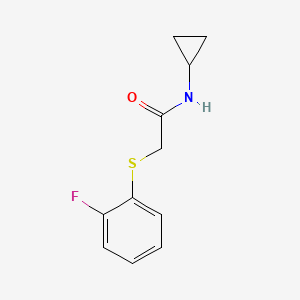

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide

Description

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a 2-fluorophenylthio moiety at the acetamide’s α-position. The cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity, while the 2-fluorophenylthio substituent introduces steric and electronic effects that may influence binding interactions and solubility. The compound’s synthesis likely involves coupling 2-chloro-N-cyclopropylacetamide with 2-fluorobenzenethiol under basic conditions, a method analogous to procedures described for related structures .

Properties

Molecular Formula |

C11H12FNOS |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-fluorophenyl)sulfanylacetamide |

InChI |

InChI=1S/C11H12FNOS/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |

InChI Key |

QMQAJLRNQVJSGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CSC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide typically involves the reaction of cyclopropylamine with 2-fluorobenzenethiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thioether moiety undergoes oxidation to form sulfoxides and sulfones under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) or other oxidizing agents | Sulfoxide or sulfone | Electrophilic attack on sulfur, followed by oxidation of sulfur lone pairs |

| Electrophilic Attack | Strong acids (e.g., HCl) or bases (e.g., NaOH) | Sulfur-protonated or deprotonated species | Polarization of S–C bond, facilitating nucleophilic or electrophilic substitution |

This reactivity highlights the compound’s potential for functionalization in medicinal chemistry, particularly in modifying sulfur-containing groups for enhanced biological activity .

Structural Analogues and Comparative Reactivity

The compound’s structural features (cyclopropyl group, fluorinated phenyl, thioether) enable unique reactivity compared to analogues:

| Analogue | Structural Difference | Reactivity Difference |

|---|---|---|

| N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide | Cyanomethyl group instead of thioether | Reduced sulfur-based reactivity; increased nitrile reactivity |

| N-cyclopropyl-2-(4-fluorophenoxy)acetamide | Phenoxy group instead of thioether | Oxygen-containing functional group enhances hydrolytic stability |

This comparison underscores how substituents influence chemical behavior, particularly in oxidation and nucleophilic substitution reactions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide":

Note: It's important to note that the search results primarily discuss related compounds, not specifically "n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide". Therefore, the information below is based on the properties and applications of similar compounds and may not directly apply.

Potential Applications Based on Similar Compounds

- Pharmaceutical Industry Intermediates

- 2-Cyano-N-cyclopropyl-acetamide is used as a chemical intermediate in the synthesis of various pharmaceutical products .

- Development of Multifunctional Agents for Alzheimer's Disease

- Flavone-cyanoacetamide hybrids have been synthesized and evaluated as potential agents against Alzheimer's disease . These compounds have demonstrated:

- Studies suggest that these derivatives bind strongly to the peripheral anionic site of AChE, primarily through hydrophobic interactions .

- Potential Biological Activities

- Antitumor activity: Some compounds have shown the ability to inhibit the growth of certain cancer cell lines, with in vitro assays demonstrating cytotoxicity against breast cancer and leukemia cells.

- Anti-inflammatory properties: Some compounds have demonstrated anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines, suggesting potential in treating arthritis and other inflammatory diseases.

- Antimicrobial Activity: In vitro tests have indicated that some compounds exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies for Related Compounds

- Antitumor Efficacy

- A study on MCF7 breast cancer cells showed a dose-dependent reduction in cell viability when treated with a related compound, with an IC50 value of approximately 5 µM after 48 hours of treatment.

- Anti-inflammatory Effects

- In an animal model of induced arthritis, administration of a related compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.

Further potential applications

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Parameters of Selected Acetamide Derivatives

*Calculated based on molecular formula.

Key Findings

Synthesis Efficiency :

- The multicomponent reaction for N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide achieved an 81% yield, demonstrating the efficiency of one-pot strategies for complex acetamides .

- N-Cyclopropyl analogs (e.g., CAS 902586-39-4) often employ nucleophilic substitution between 2-chloroacetamides and thiols, with yields exceeding 70% under catalytic conditions (e.g., Cs2CO3/NaI) .

Structural Features :

- Fluorine substitution (2-fluorophenyl vs. 4-fluorophenyl) alters electronic density and steric hindrance. The 2-fluorine position may enhance dipole interactions compared to para-substituted analogs .

- Crystal structures of dichlorophenyl-thiazol acetamides reveal twisted conformations (dihedral angles ~80°) and intermolecular hydrogen bonds, which stabilize packing and may influence solubility .

Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, N-cyclohexyl derivatives (150–152°C) melt at lower temperatures than rigid dichlorophenyl-thiazol analogs (216–218°C) due to reduced crystallinity .

Biological Activity

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide features a cyclopropyl group, a fluorophenyl moiety, and a thioacetamide functional group. The unique arrangement of these components contributes to its biological activity. The thiophenic structure can interact with various enzymes or receptors, modulating their activity, while the cyclopropyl group enhances stability and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazole derivatives demonstrated antibacterial effects comparable to standard antibiotics like norfloxacin .

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivative 1 | Antibacterial (IC50 < 10 µg/mL) | |

| Thiazole Derivative 2 | Antibacterial (IC50 < 5 µg/mL) |

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been investigated in various studies. It is hypothesized that the thioacetamide moiety plays a crucial role in modulating inflammatory pathways. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Anticancer Activity

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast carcinoma (MCF7), lung carcinoma (A549), and colon carcinoma (HT-29) .

Case Study: Anticancer Efficacy

In a notable study, a series of thioamide derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One compound exhibited an IC50 value of 1.16 μg/mL against breast cancer cells, indicating potent antiproliferative activity . The mechanism was linked to the compound's ability to disrupt tubulin polymerization, which is critical for cancer cell division.

The biological activity of n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide is likely mediated through multiple mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular responses.

- Covalent Bonding : The thioacetamide group may form covalent bonds with cysteine residues in proteins, altering their function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.